molecular formula C16H19N3O2 B2896469 4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872102-86-8

4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2896469
CAS RN: 872102-86-8
M. Wt: 285.347
InChI Key: JUXKLXXSUACZHC-UHFFFAOYSA-N
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Description

The compound “4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to a class of compounds known as pyrrolopyrimidines . Pyrrolopyrimidines are nitrogen-containing heterocycles that are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolopyrimidines are typically synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines is characterized by a five-membered pyrrolidine ring and a six-membered pyrimidine ring . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions of pyrrolopyrimidines can vary widely depending on the specific substituents present on the molecule. In general, these compounds can undergo a variety of reactions including condensation, cyclization, and functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidines can be influenced by the specific substituents present on the molecule. For example, the lipophilicity of the compound can affect its ability to diffuse into cells .

Scientific Research Applications

Antithrombotic Applications

Compounds within the pyrido[4,3-d]pyrimidine class have been synthesized and evaluated for their antithrombotic properties, demonstrating favorable cerebral and peripheral effects. Such research underscores the potential for developing new therapeutic agents targeting thrombosis based on this chemical scaffold (Furrer, Wágner, & Fehlhaber, 1994).

Supramolecular Assemblies

Derivatives of pyrimidine, including pyrrolo[3,4-d]pyrimidine analogs, have been explored as ligands for co-crystallization with macrocyclic compounds, forming 2D and 3D networks through extensive hydrogen bonding. This research has implications for the design of novel supramolecular structures with potential applications in materials science and nanotechnology (Fonari et al., 2004).

Polymer Science

The electron-deficient nature of diketopyrrolopyrrole (DPP) backbones, which share structural features with pyrrolo[3,4-d]pyrimidine derivatives, has been leveraged in the development of n-type conjugated polyelectrolytes for applications as electron transport layers in polymer solar cells. This highlights the potential of pyrrolo[3,4-d]pyrimidine derivatives in electronic and optoelectronic devices (Hu et al., 2015).

Organic Synthesis and Drug Development

Research into the reactivity and applications of pyrrolo[3,4-d]pyrimidine derivatives has led to the development of novel synthetic methodologies and the discovery of biologically active compounds. For instance, pyrrolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of human neutrophil elastase, suggesting their utility in treating diseases involving elastase activity (Expert Opinion on Therapeutic Patents, 2009).

Safety and Hazards

The safety and hazards associated with pyrrolopyrimidines can vary depending on the specific compound. Some pyrrolopyrimidines have been found to have cytotoxic activities against certain cell lines .

Future Directions

The future directions for research into pyrrolopyrimidines could include further exploration of the structure-activity relationships of these compounds, as well as the development of new synthetic methods for their preparation .

properties

IUPAC Name

4-(4-methylphenyl)-6-propyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-8-19-9-12-13(15(19)20)14(18-16(21)17-12)11-6-4-10(2)5-7-11/h4-7,14H,3,8-9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXKLXXSUACZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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